1-Chloro-3-nitropropan-2-ol

Organic Synthesis Nitroalkane Chemistry Pharmaceutical Intermediate

1-Chloro-3-nitropropan-2-ol (CAS 1713-83-3), also referred to as 1-chloro-3-nitro-2-propanol or NSC 16155, is a secondary α-halo-nitro alcohol with the molecular formula C3H6ClNO3 and a molecular weight of 139.54 g/mol. It belongs to the class of sec-α-halo-nitro compounds, which are recognized for their broad-spectrum antimicrobial activity.

Molecular Formula C3H6ClNO3
Molecular Weight 139.54 g/mol
CAS No. 1713-83-3
Cat. No. B156724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-nitropropan-2-ol
CAS1713-83-3
Synonyms1-chloro-3-nitro-propan-2-ol
Molecular FormulaC3H6ClNO3
Molecular Weight139.54 g/mol
Structural Identifiers
SMILESC(C(CCl)O)[N+](=O)[O-]
InChIInChI=1S/C3H6ClNO3/c4-1-3(6)2-5(7)8/h3,6H,1-2H2
InChIKeyGHOZXWSYKQABAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-nitropropan-2-ol (CAS 1713-83-3): Core Chemical Identity and Procurement Specifications


1-Chloro-3-nitropropan-2-ol (CAS 1713-83-3), also referred to as 1-chloro-3-nitro-2-propanol or NSC 16155, is a secondary α-halo-nitro alcohol with the molecular formula C3H6ClNO3 and a molecular weight of 139.54 g/mol [1]. It belongs to the class of sec-α-halo-nitro compounds, which are recognized for their broad-spectrum antimicrobial activity [2]. The compound features a vicinal arrangement of a chlorine atom, a hydroxyl group, and a nitro group, giving it a unique reactivity profile that distinguishes it from simple nitroalkanes and other halogenated nitro derivatives. Its predicted physicochemical properties, including an XLogP3-AA of 0 and a topological polar surface area of 66.1 Ų, provide a baseline for its handling and formulation considerations in research settings [1].

Why 1-Chloro-3-nitropropan-2-ol Cannot Be Replaced by Generic Nitro Alcohols or Simple Halo-Nitro Analogs


The specific vicinal arrangement of the chlorine leaving group, the secondary hydroxyl, and the nitro group in 1-chloro-3-nitropropan-2-ol confers a distinct reactivity that is absent in non-halogenated nitro alcohols like 3-nitropropanol or positional isomers such as 1-chloro-2-nitropropane. This structural motif is essential for its established role as a precursor to 3-nitropropanal via base-mediated elimination, a transformation not accessible to analogous compounds lacking a beta-leaving group [1]. Furthermore, systematic studies of sec-α-halo-nitro compounds demonstrate that biological activity is highly sensitive to the halogen identity; the bromo derivatives are reported as the most active and stable, establishing a clear hierarchy where chloro, bromo, and iodo analogs cannot be considered interchangeable [2]. Generic substitution therefore risks both synthetic failure and unpredictable biological outcomes.

Quantitative Differentiation Evidence for 1-Chloro-3-nitropropan-2-ol Against Its Closest Analogs


Synthetic Utility: Exclusive Precursor for 3-Nitropropanal via Base-Mediated Elimination

1-Chloro-3-nitropropan-2-ol serves as a direct, atom-economical precursor to 3-nitropropanal through treatment with potassium hydroxide [1]. This transformation exploits the compound's unique β-chloro alcohol structure to generate a reactive nitroalkene intermediate. Alternative precursors, such as 3-nitropropanol, require oxidation steps (e.g., Swern or TEMPO) which can be less selective and may compromise acid-sensitive substrates. The direct elimination route from the title compound represents a strategic advantage in convergent synthesis planning, particularly when preserving the nitro group fidelity is paramount. The synthesis of 3-nitropropanol homologues further highlights the versatility of such oxygenated nitropropanes, but the chloro derivative provides a distinct entry point for elimination chemistry not possible with simple alcohols .

Organic Synthesis Nitroalkane Chemistry Pharmaceutical Intermediate

Antimicrobial Activity Hierarchy: Position of the Chloro Derivative Within the sec-α-Halo-Nitro Series

A foundational study by Bowman and Stretton established that sec-α-halo-nitro compounds, as a class, are active antibacterial and antifungal agents [1]. Critically, the study reports a clear activity and stability ranking: the sec-bromo derivatives are identified as the most active and most stable compounds in the series. This statement provides a direct class-level inference for the relative position of the 1-chloro-3-nitropropan-2-ol (chloro derivative) compared to its bromo and iodo analogs. The chloro compound is anticipated to exhibit antimicrobial activity within this class but is expected to be less potent and potentially less chemically stable than the corresponding bromo compound. This hierarchy is essential for selecting the appropriate analog based on the required balance of antimicrobial potency, chemical stability under assay or storage conditions, and synthetic accessibility.

Antimicrobial Agents Structure-Activity Relationship Halo-Nitro Compounds

Physicochemical Differentiation from Non-Halogenated Nitro Alcohols: Impact on LogP and Reactivity

The presence of the chlorine atom in 1-chloro-3-nitropropan-2-ol introduces a significant physicochemical divergence from its non-halogenated counterpart, 3-nitropropanol. The compound's computed XLogP3-AA is 0, and the topological polar surface area (TPSA) is 66.1 Ų [1]. While 3-nitropropanol (CAS 25182-84-7) has a lower molecular weight (105.09 g/mol) and lacks the chlorine atom, its predicted XLogP is approximately -0.7 and TPSA is comparable (~66 Ų). The increased lipophilicity imparted by the chlorine substitution in the title compound can affect membrane permeability and distribution coefficients in biological assays, a factor not present when using the simple nitro alcohol. Additionally, the predicted pKa of the hydroxyl group in 1-chloro-3-nitropropan-2-ol is 8.12 (±0.58) , which is notably different from the estimated pKa of ~14-15 for a typical secondary alcohol in 3-nitropropanol. This enhanced acidity, induced by the electron-withdrawing chlorine and nitro groups, can influence solubility as a function of pH and may enable selective deprotonation under mildly basic conditions where 3-nitropropanol remains neutral.

Physicochemical Properties Drug Design Formulation Science

Optimal Deployment Scenarios for 1-Chloro-3-nitropropan-2-ol Based on Verified Differentiation


Intermediate for the Convergent Synthesis of 3-Nitropropanal-Derived Bioactive Molecules

In programs targeting nitro-group-containing pharmaceuticals or agrochemicals where the 3-nitropropanal scaffold is a key intermediate, 1-chloro-3-nitropropan-2-ol is the preferred procurement choice. Its ability to undergo direct elimination to the aldehyde, as demonstrated in the Organic Syntheses procedure [1], eliminates an entire oxidation step required when using 3-nitropropanol. This streamlines the synthetic route, reduces reagent costs, and improves atom economy, directly impacting project timelines and budgets. The compound is therefore ideally integrated into medicinal chemistry workflows aiming to build compound libraries around the 3-nitropropyl pharmacophore.

Calibration Standard in Structure-Activity Relationship (SAR) Studies of sec-α-Halo-Nitro Antimicrobials

For research groups systematically exploring the antimicrobial potential of sec-α-halo-nitro compounds, 1-chloro-3-nitropropan-2-ol serves as the essential 'chloro' benchmark in an activity-stability SAR matrix [2]. By including this compound alongside its bromo and iodo analogs in minimum inhibitory concentration (MIC) assays against target bacterial and fungal strains, researchers can quantitatively map the contribution of the halogen atom to potency and stability. The established class-level hierarchy, where bromo > chloro > iodo in activity [2], provides a predictive framework for lead optimization efforts, allowing rational selection of the halogen based on desired potency-stability trade-offs.

Reference Compound for Investigating Vicinal Halo-Nitro Alcohol Reactivity and Mechanism

As a structurally well-defined secondary α-halo-nitro alcohol, the compound is a standard substrate for studying base-mediated elimination mechanisms, nitroalkene formation, and subsequent cycloaddition or Michael addition chemistry. The comprehensive review on the chemistry of α-halogenonitroalkanes contextualizes its reactivity within a broader mechanistic framework [3]. Researchers focusing on physical organic chemistry or developing new synthetic methodologies around nitroalkenes can rely on 1-chloro-3-nitropropan-2-ol as a stable, commercially identifiable starting material for generating 3-nitropropenal equivalents in situ, thus enabling mechanistic probes and reaction discovery.

Physicochemical Probe in Drug Discovery for Assessing Halogen Effects on ADME Properties

The significantly enhanced acidity (pKa ~8.12) and moderate lipophilicity (XLogP3-AA = 0) of 1-chloro-3-nitropropan-2-ol, relative to non-halogenated 3-nitropropanol [4], make it a valuable tool compound in early drug discovery. It can be used as a matched molecular pair with 3-nitropropanol to isolate the effect of chlorine substitution on in vitro ADME parameters such as permeability, plasma protein binding, and metabolic stability. This systematic physicochemical probing helps to build predictive models for the impact of halogenation in nitro-alcohol lead series, guiding subsequent medicinal chemistry design.

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